molecular formula C12H23N3O B11760013 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine

Cat. No.: B11760013
M. Wt: 225.33 g/mol
InChI Key: ZVAPRXPYJGITCU-UHFFFAOYSA-N
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Description

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine is a complex organic compound that features both pyrazole and amine functional groups. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine typically involves multiple steps. One common route includes the reaction of 1,3-dimethyl-1H-pyrazole with a suitable alkylating agent to introduce the methyl group at the 4-position. This is followed by the reaction with 3-(propan-2-yloxy)propylamine under controlled conditions to form the final product . Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific solvents to enhance the reaction efficiency .

Chemical Reactions Analysis

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine undergoes various chemical reactions, including:

Scientific Research Applications

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H23N3O

Molecular Weight

225.33 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-propan-2-yloxypropan-1-amine

InChI

InChI=1S/C12H23N3O/c1-10(2)16-7-5-6-13-8-12-9-15(4)14-11(12)3/h9-10,13H,5-8H2,1-4H3

InChI Key

ZVAPRXPYJGITCU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCCCOC(C)C)C

Origin of Product

United States

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